methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate hydrochloride
Description
Methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate hydrochloride is a chiral β-amino ester hydrochloride salt featuring a 3,5-dimethoxyphenyl substituent. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of active pharmaceutical ingredients (APIs) targeting neurological or metabolic disorders. The 3,5-dimethoxy groups confer electron-donating properties, influencing both reactivity and biological interactions.
Properties
IUPAC Name |
methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4.ClH/c1-15-9-4-8(5-10(6-9)16-2)11(13)7-12(14)17-3;/h4-6,11H,7,13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJNZACKAMXRJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CC(=O)OC)N)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate hydrochloride typically involves the esterification of 3-amino-3-(3,5-dimethoxyphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 3-nitro-3-(3,5-dimethoxyphenyl)propanoate.
Reduction: Formation of 3-amino-3-(3,5-dimethoxyphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate hydrochloride (inferred properties) with key analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents | Purity | Key Features |
|---|---|---|---|---|---|---|
| This compound* | — | C₁₂H₁₈ClNO₄ | 283.73 (est.) | 3,5-dimethoxy | — | High electron density; potential enhanced solubility in polar solvents |
| Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride | 1423040-66-7 | C₁₀H₁₂Cl₃NO₂ | 284.57 | 3,5-dichloro | ≥97% | Electron-withdrawing Cl groups; higher lipophilicity |
| Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride | — | C₁₁H₁₄ClF₂NO₂ | 265.69 | 2,4-difluoro | 95% | Fluorine substituents enhance metabolic stability; ethyl ester increases steric bulk |
| Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride | 845909-40-2 | C₁₁H₁₆ClNO₃ | 253.70 (est.) | 3-methoxy | — | Reduced steric hindrance; lower solubility vs. dimethoxy analog |
| Methyl (S)-3-amino-3-(3,5-difluorophenyl)propanoate hydrochloride | 2703746-08-9 | C₁₀H₁₂ClF₂NO₂ | 259.66 (est.) | 3,5-difluoro | — | Fluorine’s electronegativity alters electronic profile; compact structure |
*Inferred molecular formula/weight based on structural analogs.
Key Observations:
- Substituent Effects: Electron-Donating Groups (e.g., 3,5-dimethoxy): Enhance solubility in polar solvents and may improve binding affinity to targets requiring π-π interactions or hydrogen bonding .
- Steric and Stereochemical Considerations :
Biological Activity
Methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate hydrochloride is an amino acid derivative that has garnered attention for its potential biological activities. This compound features a propanoate backbone with an amino group and a methoxy-substituted phenyl ring, which enhances its lipophilicity and biological properties. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H19ClN2O4, with a molecular weight of 304.76 g/mol. Its structural characteristics include:
- Amino Group : Contributes to its reactivity and potential interactions with biological targets.
- Methoxy Groups : Enhance lipophilicity, potentially improving membrane permeability and bioavailability.
The biological activity of this compound is attributed to its interactions with specific molecular targets:
- Enzyme Modulation : The amino group can form hydrogen bonds with enzymes or receptors, while the methoxy groups may engage in hydrophobic interactions. This dual interaction profile can modulate enzyme activity and influence various metabolic pathways.
- Cell Signaling Pathways : Research suggests that this compound may affect cell signaling pathways related to apoptosis and protease activity, indicating its role in cellular regulation.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro studies have demonstrated its efficacy against various cancer cell lines, including gastric cancer cells (SGC-790, MKN-4, MKN45). The compound exhibited significant antiproliferative activity, suggesting it could serve as a lead compound for cancer therapeutics.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| SGC-790 | 11 | |
| MKN-4 | 0.69 | |
| MKN45 | 2.29 |
Neuroprotective Effects
There are indications that this compound may possess neuroprotective properties. While further studies are required to elucidate these effects fully, preliminary data suggest its potential role in protecting neuronal cells from damage.
Case Studies and Research Findings
- Peptide Synthesis : The compound has been investigated as a building block for peptide synthesis due to its structural features. This application highlights its significance in developing novel therapeutic agents.
- Analytical Chemistry Applications : Given its well-defined structure, this compound is utilized as a reference standard in analytical chemistry for identifying and quantifying similar compounds in research settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
